molecular formula C10H12N2O7 B8193163 1-(Beta-d-ribofuranosyl)-5-nitropyridine-2-one

1-(Beta-d-ribofuranosyl)-5-nitropyridine-2-one

Cat. No.: B8193163
M. Wt: 272.21 g/mol
InChI Key: GSGNUHMLOMOYQL-UHFFFAOYSA-N
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Description

1-(Beta-d-ribofuranosyl)-5-nitropyridine-2-one is a compound that belongs to the class of ribonucleosides Ribonucleosides are essential components in various biological processes, including the formation of RNA

Preparation Methods

The synthesis of 1-(Beta-d-ribofuranosyl)-5-nitropyridine-2-one typically involves the glycosylation of a pyridine derivative with a ribofuranosyl donor. One common method includes the reaction of 5-nitropyridine-2-one with a protected ribofuranosyl chloride in the presence of a Lewis acid catalyst such as silver triflate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the glycosidic bond. After the glycosylation step, the protecting groups on the ribofuranosyl moiety are removed to yield the final product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-(Beta-d-ribofuranosyl)-5-nitropyridine-2-one undergoes various chemical reactions, including:

Major products formed from these reactions include amino-substituted pyridine derivatives and various ribose-containing compounds.

Scientific Research Applications

1-(Beta-d-ribofuranosyl)-5-nitropyridine-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Beta-d-ribofuranosyl)-5-nitropyridine-2-one involves its incorporation into RNA or DNA, where it can interfere with normal nucleic acid synthesis and function. The nitro group may also undergo reduction to form reactive intermediates that can damage cellular components. The molecular targets and pathways involved include RNA polymerase and various enzymes involved in nucleoside metabolism .

Comparison with Similar Compounds

1-(Beta-d-ribofuranosyl)-5-nitropyridine-2-one can be compared with other ribonucleosides such as:

The uniqueness of this compound lies in its nitropyridine moiety, which imparts distinct chemical reactivity and potential biological activity compared to other ribonucleosides.

Properties

IUPAC Name

1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-nitropyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O7/c13-4-6-8(15)9(16)10(19-6)11-3-5(12(17)18)1-2-7(11)14/h1-3,6,8-10,13,15-16H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSGNUHMLOMOYQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C=C1[N+](=O)[O-])C2C(C(C(O2)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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